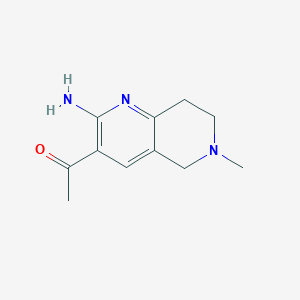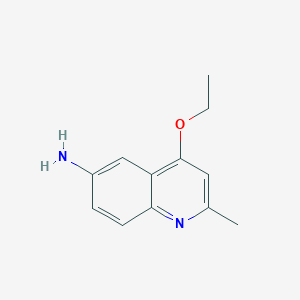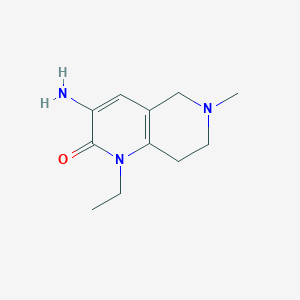![molecular formula C9H8N4O2 B11894853 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 1186608-74-1](/img/structure/B11894853.png)
3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a cyclopropyl group at the 3-position and a nitro group at the 5-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Another approach includes the use of pyrazole and 1,3-dicarbonyl compounds in the presence of phosphorus oxychloride . These methods often require careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-cyclopropyl-5-amino-1H-pyrazolo[3,4-b]pyridine, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group and the fused ring system play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A parent compound with similar structural features but lacking the cyclopropyl and nitro groups.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: A derivative with a bromine atom at the 5-position instead of a nitro group.
1H-pyrrolo[2,3-b]pyridine: A related compound with a pyrrole ring instead of a pyrazole ring.
Uniqueness
3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1186608-74-1 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-cyclopropyl-5-nitro-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)6-3-7-8(5-1-2-5)11-12-9(7)10-4-6/h3-5H,1-2H2,(H,10,11,12) |
InChI Key |
MPPCYRLHEBJLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C=C(C=NC3=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






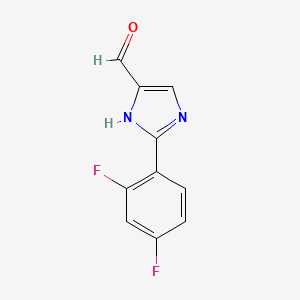
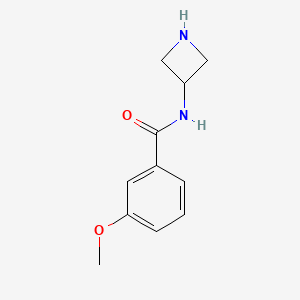

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
